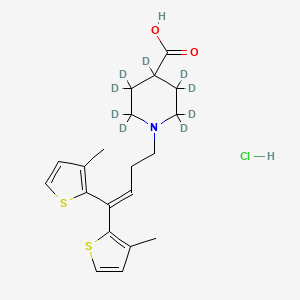

Tiagabine 4-carboxy-d9 (hydrochloride)

Description

Tiagabine 4-carboxy-d9 (hydrochloride) is a deuterated analog of the antiepileptic drug tiagabine hydrochloride. It is primarily utilized as a reference standard in analytical chemistry and pharmacokinetic studies due to its isotopic labeling. The compound features nine deuterium atoms (d9) at the 4-carboxy position, altering its molecular weight and metabolic stability compared to the non-deuterated parent compound. Its molecular formula is C₂₀H₁₇D₉ClNO₂S₂ (exact molecular weight: ~420.6 g/mol when accounting for deuterium). The deuterium substitution enhances its utility in mass spectrometry and metabolic studies by reducing interference from endogenous compounds.

Properties

Molecular Formula |

C20H26ClNO2S2 |

|---|---|

Molecular Weight |

421.1 g/mol |

IUPAC Name |

1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]-2,2,3,3,4,5,5,6,6-nonadeuteriopiperidine-4-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C20H25NO2S2.ClH/c1-14-7-12-24-18(14)17(19-15(2)8-13-25-19)4-3-9-21-10-5-16(6-11-21)20(22)23;/h4,7-8,12-13,16H,3,5-6,9-11H2,1-2H3,(H,22,23);1H/i5D2,6D2,10D2,11D2,16D; |

InChI Key |

FJFOZETWOKQNSR-AAFHVMDNSA-N |

Isomeric SMILES |

[2H]C1(C(N(C(C(C1([2H])C(=O)O)([2H])[2H])([2H])[2H])CCC=C(C2=C(C=CS2)C)C3=C(C=CS3)C)([2H])[2H])[2H].Cl |

Canonical SMILES |

CC1=C(SC=C1)C(=CCCN2CCC(CC2)C(=O)O)C3=C(C=CS3)C.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tiagabine 4-carboxy-d9 (hydrochloride) involves multiple steps, including the introduction of deuterium atoms to enhance its stability and alter its pharmacokinetic properties. The specific synthetic routes and reaction conditions are proprietary and detailed information is typically available in specialized chemical synthesis literature or patents.

Industrial Production Methods

Industrial production of Tiagabine 4-carboxy-d9 (hydrochloride) follows stringent protocols to ensure high purity and consistency. The process involves large-scale chemical synthesis, purification, and quality control measures to meet research and pharmaceutical standards. The exact methods are often proprietary and protected by patents.

Chemical Reactions Analysis

Types of Reactions

Tiagabine 4-carboxy-d9 (hydrochloride) undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired outcome, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Tiagabine 4-carboxy-d9 (hydrochloride) is widely used in scientific research due to its unique properties:

Chemistry: It serves as a model compound for studying deuterium effects in chemical reactions.

Biology: It is used to investigate the role of GABA reuptake inhibitors in neurological processes.

Medicine: Research focuses on its potential therapeutic applications in epilepsy and other neurological disorders.

Mechanism of Action

Tiagabine 4-carboxy-d9 (hydrochloride) exerts its effects by inhibiting the reuptake of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. By blocking GABA uptake into presynaptic neurons, it increases the availability of GABA for receptor binding on postsynaptic cells. This action enhances GABAergic activity, leading to its anticonvulsant effects .

Comparison with Similar Compounds

Structural Analogs and Deuterated Derivatives

Tiagabine 4-carboxy-d9 (hydrochloride) belongs to a family of tiagabine derivatives, including stereoisomers, esters, and isotopically labeled variants. Below is a comparative analysis of key compounds:

Table 1: Structural and Molecular Comparison

Pharmacokinetic and Metabolic Differences

- Deuterium Effect: The isotopic substitution in Tiagabine 4-carboxy-d9 (hydrochloride) slows metabolic degradation (kinetic isotope effect), prolonging its half-life compared to non-deuterated tiagabine. This property is critical for its use as an internal standard in bioanalytical assays.

- Their primary role is in analytical settings, where solubility differences are mitigated by solvent systems in HPLC and MS.

Analytical and Regulatory Considerations

- Purity Standards: Pharmacopeial guidelines (e.g., USP) require a chromatographic resolution ≥9.0 between tiagabine hydrochloride and its related compounds (e.g., (S)-isomer).

- Impurity Profiling : Tiagabine-d9 4-Carboxy-O-ethyl (MW: 412.66) and (R)-Tiagabine 4-Carboxy-O-ethyl HCl (MW: 440.06) are monitored as impurities during synthesis. Their distinct retention times in HPLC facilitate separation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.